1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with three methyl groups. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method includes the condensation of glyoxal and ammonia to form the imidazole ring, which is then reacted with a cyclohexane derivative under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions with halogens or other electrophiles
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives like 2,6-bis(1H-imidazol-2-yl)pyridine and 1-methyl-1H-imidazole. Compared to these compounds, 1-(1H-Imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine is unique due to its cyclohexane ring with three methyl groups, which can affect its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9-6-11(2,3)8-12(13,7-9)10-14-4-5-15-10/h4-5,9H,6-8,13H2,1-3H3,(H,14,15) |
InChI Key |
VLQQUOXDKUDNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C2=NC=CN2)N)(C)C |
Origin of Product |
United States |
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